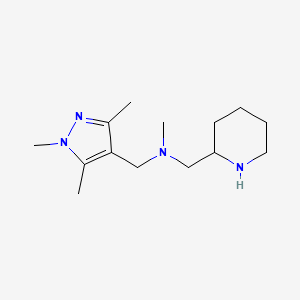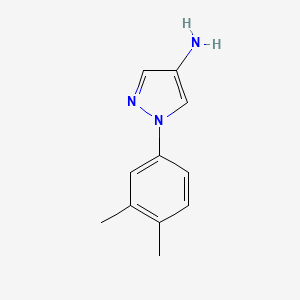
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a dichlorobenzylthio group, and a phenyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Attachment of the Dichlorobenzylthio Group: This step involves the reaction of the triazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base to form the thioether linkage.
Addition of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using phenylboronic acid or phenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Cyclohexyl-5-((2,4-dichlorobenzyl)oxy)-4-phenyl-4H-1,2,4-triazole
- 3-Cyclohexyl-5-((2,4-dichlorobenzyl)amino)-4-phenyl-4H-1,2,4-triazole
- 3-Cyclohexyl-5-((2,4-dichlorobenzyl)methyl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
3-Cyclohexyl-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs with oxy, amino, or methyl linkages. This uniqueness can lead to distinct reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C21H21Cl2N3S |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H21Cl2N3S/c22-17-12-11-16(19(23)13-17)14-27-21-25-24-20(15-7-3-1-4-8-15)26(21)18-9-5-2-6-10-18/h2,5-6,9-13,15H,1,3-4,7-8,14H2 |
InChI 键 |
JCOPAOQQZOULFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















